molecular formula C15H17NO5 B13376859 Methyl 1-(1,3-benzodioxol-5-ylcarbonyl)-3-piperidinecarboxylate

Methyl 1-(1,3-benzodioxol-5-ylcarbonyl)-3-piperidinecarboxylate

Cat. No.: B13376859
M. Wt: 291.30 g/mol
InChI Key: YBSXKLBRXLNSRJ-UHFFFAOYSA-N
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Description

Methyl 1-(1,3-benzodioxol-5-ylcarbonyl)-3-piperidinecarboxylate is a chemical compound that features a benzodioxole moiety attached to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(1,3-benzodioxol-5-ylcarbonyl)-3-piperidinecarboxylate typically involves the following steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.

    Attachment to Piperidine: The benzodioxole moiety is then attached to a piperidine ring through a carbonyl linkage.

    Esterification: The final step involves the esterification of the carboxyl group on the piperidine ring to form the methyl ester.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(1,3-benzodioxol-5-ylcarbonyl)-3-piperidinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: The benzodioxole and piperidine rings can undergo substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 1-(1,3-benzodioxol-5-ylcarbonyl)-3-piperidinecarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 1-(1,3-benzodioxol-5-ylcarbonyl)-3-piperidinecarboxylate involves its interaction with molecular targets such as enzymes and receptors. The benzodioxole moiety can interact with hydrophobic pockets, while the piperidine ring can form hydrogen bonds and ionic interactions . These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-(1,3-benzodioxol-5-ylcarbonyl)-3-piperidinecarboxylate is unique due to its specific combination of the benzodioxole and piperidine moieties, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H17NO5

Molecular Weight

291.30 g/mol

IUPAC Name

methyl 1-(1,3-benzodioxole-5-carbonyl)piperidine-3-carboxylate

InChI

InChI=1S/C15H17NO5/c1-19-15(18)11-3-2-6-16(8-11)14(17)10-4-5-12-13(7-10)21-9-20-12/h4-5,7,11H,2-3,6,8-9H2,1H3

InChI Key

YBSXKLBRXLNSRJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCCN(C1)C(=O)C2=CC3=C(C=C2)OCO3

Origin of Product

United States

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